molecular formula C10H13NO3 B12467458 Methyl 4-amino-5-methoxy-2-methylbenzoate

Methyl 4-amino-5-methoxy-2-methylbenzoate

Cat. No.: B12467458
M. Wt: 195.21 g/mol
InChI Key: HACFSCLSBOOFTM-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl ester group on the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-methoxy-2-methylbenzoate typically involves the esterification of 4-amino-5-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methoxy-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-5-methoxy-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-5-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-8(11)9(13-2)5-7(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

HACFSCLSBOOFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OC)N

Origin of Product

United States

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